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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1,4-

diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid sulfur dioxide surrogate in

transition metal-catalyzed reactions. The following sections outline established methodologies

using palladium, copper, nickel, and iron catalysts for the synthesis of valuable sulfur-

containing organic compounds.

Introduction
DABSO is a stable, crystalline solid that serves as a convenient and easy-to-handle source of

sulfur dioxide (SO₂), circumventing the challenges associated with handling gaseous SO₂.[1][2]

Its compatibility with various transition metal catalysts has enabled the development of novel

and efficient cross-coupling reactions for the formation of sulfonyl-containing molecules, which

are prevalent in pharmaceuticals and agrochemicals.[1][2] This document details protocols for

the synthesis of N-aminosulfonamides, sulfonamides, and sulfones using palladium, copper,

nickel, and iron catalysts.
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Palladium catalysis enables the three-component coupling of aryl halides, DABSO, and N,N-

dialkylhydrazines to furnish N-aminosulfonamides.[3][4] This transformation is notable for its

broad substrate scope, including aryl, heteroaryl, and alkenyl iodides, and its operational

simplicity.[3][5]

Quantitative Data
Entry

Aryl
Halide

Hydrazin
e

Catalyst
System

Solvent Time (h) Yield (%)

1

4-

Iodotoluen

e

N,N-

Dimethylhy

drazine

5 mol%

Pd(OAc)₂,

7 mol%

P(t-

Bu)₃·HBF₄

1,4-

Dioxane
16 95

2

4-

Iodoanisol

e

N,N-

Dimethylhy

drazine

5 mol%

Pd(OAc)₂,

7 mol%

P(t-

Bu)₃·HBF₄

1,4-

Dioxane
16 91

3

1-

Iodonaphth

alene

N,N-

Dimethylhy

drazine

5 mol%

Pd(OAc)₂,

7 mol%

P(t-

Bu)₃·HBF₄

1,4-

Dioxane
16 88

4

2-

Iodothioph

ene

N,N-

Dimethylhy

drazine

5 mol%

Pd(OAc)₂,

7 mol%

P(t-

Bu)₃·HBF₄

1,4-

Dioxane
16 85

5

(E)-1-Iodo-

2-

phenylethe

ne

N,N-

Dimethylhy

drazine

5 mol%

Pd(OAc)₂,

7 mol%

P(t-

Bu)₃·HBF₄

1,4-

Dioxane
16 78
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Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(p-
tolylsulfonyl)hydrazine

To an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (5.6

mg, 0.025 mmol, 5 mol%), tri-tert-butylphosphonium tetrafluoroborate (10.2 mg, 0.035 mmol,

7 mol%), DABSO (72 mg, 0.3 mmol, 0.6 equiv), and DABCO (28 mg, 0.25 mmol, 0.5 equiv).

Evacuate and backfill the tube with argon three times.

Add 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv) followed by 1,4-dioxane (2 mL).

Add N,N-dimethylhydrazine (45 µL, 0.6 mmol, 1.2 equiv) via syringe.

Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

gradient of ethyl acetate in hexanes) to afford the desired N-aminosulfonamide.

Proposed Catalytic Cycle

Pd(0)L2

Ar-Pd(II)-I(L2)
Ar-I (Oxidative Addition)

ArSO2-Pd(II)-I(L2)

SO2 (from DABSO)
(Migratory Insertion)

ArSO2-Pd(II)-N(NR2)(L2)

H2NNR2
(Ligand Exchange)

Reductive Elimination ArSO2NHNR2

Click to download full resolution via product page

Caption: Palladium-Catalyzed Aminosulfonylation Cycle.
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Copper-Catalyzed Three-Component Synthesis of
Sulfonamides
A direct, single-step synthesis of sulfonamides is achievable through a copper-catalyzed three-

component reaction of aryl boronic acids, amines, and DABSO.[1][6] This method is

advantageous as it avoids the pre-installation of sulfur functionality.[6] The reaction is believed

to proceed via a Chan-Lam type mechanism.[7]

Quantitative Data

Entry
Aryl
Boronic
Acid

Amine
Catalyst
System

Solvent Temp (°C) Yield (%)

1
Phenylboro

nic acid
Morpholine

10 mol%

Cu(OTf)₂,

10 mol%

bipyridine

DMSO 80 74

2

4-

Methoxyph

enylboronic

acid

Morpholine

10 mol%

Cu(OTf)₂,

10 mol%

bipyridine

DMSO 80 77

3

4-

Fluorophen

ylboronic

acid

Morpholine

10 mol%

Cu(OTf)₂,

10 mol%

bipyridine

DMSO 80 72

4

3-

Thienylbor

onic acid

Piperidine

10 mol%

Cu(OTf)₂,

10 mol%

bipyridine

DMSO 80 65

5
Phenylboro

nic acid
Aniline

10 mol%

Cu(OTf)₂,

10 mol%

bipyridine

DMSO 80 58
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Experimental Protocol: Synthesis of 4-
(Phenylsulfonyl)morpholine

In a vial, combine copper(II) triflate (18 mg, 0.05 mmol, 10 mol%), 2,2'-bipyridine (8 mg, 0.05

mmol, 10 mol%), phenylboronic acid (122 mg, 1.0 mmol, 2.0 equiv), and DABSO (240 mg,

1.0 mmol, 2.0 equiv).

Add a magnetic stir bar, and then add DMSO (2.5 mL).

Add morpholine (44 µL, 0.5 mmol, 1.0 equiv) and cesium carbonate (163 mg, 0.5 mmol, 1.0

equiv).

Seal the vial and heat the mixture at 80 °C for 12 hours.

After cooling to room temperature, dilute the reaction mixture with water and extract with

ethyl acetate (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to yield the desired

sulfonamide.[1]

Proposed Catalytic Cycle

Cu(II)L2

Ar-Cu(II)L2ArB(OH)2
(Transmetalation)

ArSO2-Cu(II)L2SO2 (from DABSO) ArSO2-Cu(III)-N(R2)L2

HNR2, Oxidant
(Oxidative Ligand Exchange)

ArSO2NR2

Cu(I)L2

Reductive Elimination

Oxidation

Click to download full resolution via product page

Caption: Copper-Catalyzed Sulfonamide Synthesis.
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Nickel-Catalyzed Synthesis of Sulfones
Nickel catalysis provides a redox-neutral pathway for the synthesis of sulfinates from aryl and

heteroaryl boronic acids, which can be subsequently converted to sulfones in a one-pot

procedure. This method is particularly effective for electron-poor and pharmaceutically relevant

substrates.

Quantitative Data

Entry
Aryl
Boronic
Acid

Electroph
ile

Catalyst
System

Solvent Time (h) Yield (%)

1
Phenylboro

nic acid

t-Butyl

bromoacet

ate

10 mol%

NiBr₂·glym

e, 10 mol%

tmphen

DMI 16 + 1 91

2

4-

Cyanophe

nylboronic

acid

t-Butyl

bromoacet

ate

10 mol%

NiBr₂·glym

e, 10 mol%

tmphen

DMI 16 + 1 85

3

4-

(Trifluorom

ethyl)phen

ylboronic

acid

t-Butyl

bromoacet

ate

10 mol%

NiBr₂·glym

e, 10 mol%

tmphen

DMI 16 + 1 82

4

2-

Naphthylbo

ronic acid

t-Butyl

bromoacet

ate

10 mol%

NiBr₂·glym

e, 10 mol%

tmphen

DMI 16 + 1 90

5

3-

Pyridinylbo

ronic acid

Benzyl

bromide

10 mol%

NiBr₂·glym

e, 10 mol%

tmphen

DMI 16 + 2 75

tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline; DMI = 1,3-dimethyl-2-imidazolidinone
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Experimental Protocol: One-Pot Synthesis of Benzyl
Phenyl Sulfone

To a reaction tube, add NiBr₂·glyme (6.2 mg, 0.02 mmol, 10 mol%), 3,4,7,8-tetramethyl-1,10-

phenanthroline (4.7 mg, 0.02 mmol, 10 mol%), phenylboronic acid (24.4 mg, 0.2 mmol, 1.0

equiv), DABSO (28.8 mg, 0.12 mmol, 0.6 equiv), and lithium tert-butoxide (16 mg, 0.2 mmol,

1.0 equiv).

Seal the tube, and evacuate and backfill with argon three times.

Add 1,3-dimethyl-2-imidazolidinone (DMI, 1.0 mL).

Heat the mixture at 100 °C for 16 hours.

Cool the reaction to room temperature.

Add benzyl bromide (48 µL, 0.4 mmol, 2.0 equiv) and stir at room temperature for 2 hours.

Dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

Purify the crude product by flash chromatography to obtain the desired sulfone.

Proposed Workflow

Step 1: Sulfinate Formation

Step 2: Sulfone Formation

ArB(OH)2

Ni(II) Catalyst

DABSO

ArSO2Li ArSO2LiOne-Pot

R-X

ArSO2R
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Click to download full resolution via product page

Caption: Nickel-Catalyzed One-Pot Sulfone Synthesis.

Iron-Catalyzed C-H Sulfonylation
Iron catalysis offers a cost-effective and environmentally benign alternative for the synthesis of

diaryl sulfones. This method utilizes a radical process to couple 2-naphthols, DABSO, and aryl

diazonium salts.[2]
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Entry
2-Naphthol
Derivative

Aryl
Diazonium
Salt

Catalyst Solvent Yield (%)

1 2-Naphthol

Phenyldiazon

ium

tetrafluorobor

ate

10 mol%

FeCl₃
MeCN 78

2 2-Naphthol

4-

Methylphenyl

diazonium

tetrafluorobor

ate

10 mol%

FeCl₃
MeCN 82

3 2-Naphthol

4-

Methoxyphen

yldiazonium

tetrafluorobor

ate

10 mol%

FeCl₃
MeCN 75

4 2-Naphthol

4-

Chlorophenyl

diazonium

tetrafluorobor

ate

10 mol%

FeCl₃
MeCN 72

5
6-Methoxy-2-

naphthol

Phenyldiazon

ium

tetrafluorobor

ate

10 mol%

FeCl₃
MeCN 70

Experimental Protocol: Synthesis of 1-
(Phenylsulfonyl)naphthalen-2-ol

To a flask containing a magnetic stir bar, add 2-naphthol (72 mg, 0.5 mmol, 1.0 equiv),

phenyldiazonium tetrafluoroborate (105 mg, 0.55 mmol, 1.1 equiv), and DABSO (144 mg,

0.6 mmol, 1.2 equiv).
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Add acetonitrile (5 mL) and stir the mixture at room temperature.

Add iron(III) chloride (8 mg, 0.05 mmol, 10 mol%) to the suspension.

Stir the reaction at room temperature for 12 hours.

Upon completion, quench the reaction with water and extract with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford the diaryl sulfone.

Proposed Radical Mechanism

ArN2+

Ar•

Fe(II) (SET)

Fe(II)

ArSO2•

+ SO2

SO2 (from DABSO)

Radical Adduct

+ 2-Naphthol

2-Naphthol

Diaryl Sulfone

Oxidation

Click to download full resolution via product page
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Caption: Iron-Catalyzed Radical Sulfonylation.

Conclusion
DABSO is a versatile and highly compatible SO₂ surrogate for a range of transition metal-

catalyzed reactions. The protocols and data presented herein for palladium, copper, nickel, and

iron-catalyzed systems provide a robust foundation for researchers in organic synthesis and

drug development to access a diverse array of sulfonyl-containing compounds. These methods

offer significant advantages in terms of operational simplicity, substrate scope, and the

avoidance of hazardous gaseous reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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